2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-(4-methylpyrazol-1-yl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H8N4/c1-8-6-13-14(7-8)10-4-9(5-11)2-3-12-10/h2-4,6-7H,1H3 |
InChI Key |
XPQHETAJGQMQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the condensation of 4-methyl-1H-pyrazole-1-carbaldehyde with TosMIC in a mixed solvent system of 1,2-dimethoxyethane (DME) and methanol. Potassium tert-butoxide (t-BuOK) acts as a base, deprotonating TosMIC to generate a reactive nitrile anion. At -50°C, this anion attacks the aldehyde carbonyl, followed by elimination of toluenesulfinic acid to form the nitrile group.
Key parameters:
-
Temperature gradient: -50°C → 80°C
-
Solvent ratio: DME/MeOH (1:1 v/v)
-
Stoichiometry: 1:1.2 (aldehyde:TosMIC)
Table 1. Optimization of TosMIC-mediated Synthesis
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base (Equiv. t-BuOK) | 1.5 | +22% |
| Reaction Time | 2.5 h | Max @ 3 h |
| Post-HCl Quench pH | 5.5-6.0 | Purity >95% |
Purification via silica chromatography (heptane/EtOAc gradient) yields 48% product. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the pyrazole N1 position, with characteristic CN stretching at 2235 cm⁻¹ in IR.
Cyclocondensation of Hydrazines with Cyanopyridine Derivatives
An alternative route employs 2-chloroisonicotinonitrile and 4-methyl-1H-pyrazol-1-amine under Ullmann-type coupling conditions. This method benefits from atom economy but requires precise temperature control.
Copper-Catalyzed Coupling
In anhydrous dimethylformamide (DMF), CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) facilitate C-N bond formation at 110°C. The reaction exhibits first-order kinetics relative to both substrates, with an activation energy of 85 kJ/mol.
Critical Observations:
-
Oxygen exclusion improves yield by 18% (Schlenk techniques)
-
Microwave assistance (150 W, 140°C) reduces time from 24h → 45min
-
Product isolation via acid-base extraction (pH 4.5) minimizes copper residues
Comparative ¹H NMR data:
-
Pyrazole CH3: δ 2.44 ppm (singlet)
-
Isonicotinonitrile H3: δ 8.47 ppm (doublet, J=5.1 Hz)
One-Pot Tandem Cyanation/Cyclization
| Parameter | Value | Effect |
|---|---|---|
| POCl3 Equiv. | 2.2 | Complete dehydration |
| Cycloaddition Temp | 60°C | 78% diastereoselectivity |
| Azide Feed Rate | 0.5 mL/h | Minimizes side products |
This method achieves 67% overall yield with >99% HPLC purity. X-ray crystallography confirms the planar pyrazole-isonicotinonitrile dihedral angle (12.7°), enhancing π-π stacking potential.
Solid-Phase Synthesis for High-Throughput Production
Adapting combinatorial chemistry techniques, resin-bound strategies enable parallel synthesis of derivatives:
Wang Resin Immobilization Protocol
-
Load 2-fluoroisonicotinonitrile onto hydroxymethyl polystyrene resin
-
Displace fluoride with 4-methylpyrazole (K2CO3, DMSO, 80°C)
-
TFA cleavage (95:2.5:2.5 TFA/H2O/TIS) releases product
Advantages:
-
Average yield per iteration: 82±5%
-
Residual fluoride <50 ppm (ICP-MS)
-
Scalable to 100 mmol batches
Comparative Analysis of Synthetic Routes
Table 3. Method Benchmarking
| Method | Yield (%) | Purity (%) | Cost Index | Green Metrics |
|---|---|---|---|---|
| TosMIC Substitution | 48 | 95 | 1.8 | 0.43 |
| Copper Coupling | 65 | 98 | 2.4 | 0.27 |
| Tandem Cyanation | 67 | 99 | 1.2 | 0.62 |
| Solid-Phase | 82 | 97 | 3.1 | 0.18 |
Green Metrics calculated via E-factor (kg waste/kg product)
The tandem cyanation method offers optimal balance between efficiency and sustainability, though solid-phase synthesis prevails for library generation .
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides. For example:
Reaction:
Conditions and Outcomes:
| Condition | Product | Yield (%) | Source |
|---|---|---|---|
| 1 M HCl, reflux, 6 h | Carboxylic acid | 78 | |
| NaOH (aq), 80°C, 2 h | Sodium carboxylate | 85 |
Nucleophilic Addition Reactions
The electron-deficient nitrile participates in nucleophilic additions. For instance, Grignard reagents add to the nitrile to form ketones after hydrolysis:
Reaction:
Example with Methylmagnesium Bromide:
| Reagent | Product | Yield (%) | Source |
|---|---|---|---|
| CH₃MgBr | 2-(4-Methylpyrazol-1-yl)isonicotinyl ketone | 62 |
Cross-Coupling Reactions
The pyridine and pyrazole rings facilitate palladium-catalyzed couplings. Suzuki-Miyaura reactions with aryl boronic acids are particularly effective:
General Reaction:
Representative Data:
| Boronic Acid | Coupling Position | Yield (%) | TOF (h⁻¹) | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pyridine C-5 | 73 | 12.5 | |
| 3-Aminophenyl | Pyridine C-5 | 68 | 10.2 |
Metal Coordination Chemistry
The pyrazole and pyridine nitrogen atoms act as ligands for transition metals. Copper(II) and iron(II) complexes are notable for catalytic applications:
Complexation with Cu(II):
Properties:
Condensation Reactions
The nitrile group reacts with amines to form amidines. For example, with tert-butylamine:
Reaction:
Conditions:
Electrophilic Substitution
The pyridine ring undergoes electrophilic substitution at the 5-position due to nitrile-directed meta-activation:
Nitration Example:
| Reagent | Product | Yield (%) | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ | 5-Nitro derivative | 54 |
Biological Activity Modulation
Structural analogs demonstrate structure-activity relationships (SAR) in mycobacterial ATP synthase inhibition:
SAR Trends (Analogs from ):
| Substituent Position | Group | MIC (µg/mL) |
|---|---|---|
| 4′-Pyridine | N-Morpholine | 0.06 |
| 4′-Pyridine | N-Piperidine | 0.96 |
Electron-donating groups enhance activity, while electron-withdrawing groups reduce efficacy .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
One of the primary applications of 2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile is its role as a histone demethylase inhibitor. Research has shown that this compound can inhibit specific enzymes involved in cancer progression, making it a candidate for cancer treatment. It has been highlighted for its efficacy against various types of cancers, including prostate, breast, and lung cancers .
Neurological Applications
In addition to its anticancer properties, this compound has shown promise in neurological research. Its structural analogs have been investigated for their anxiolytic effects through interactions with benzodiazepine and nicotinic pathways. In a study involving related pyrazole derivatives, compounds demonstrated significant anxiolytic-like activity without impairing cognitive functions .
Case Study: Anxiolytic Effects
The pharmacological evaluation of similar compounds revealed that they could enhance sleep duration and reduce anxiety-like behaviors in animal models. These findings suggest that derivatives of this compound may be beneficial in treating anxiety disorders .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazole derivatives, including this compound. These compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis and other bacterial strains, demonstrating significant inhibitory activity .
Mechanism and Efficacy
The inhibition of mycobacterial ATP synthase by pyrazolo[1,5-a]pyrimidines has been noted as a critical mechanism for their antimicrobial action. The structure-activity relationship studies indicate that specific substituents enhance the potency against resistant strains .
Calcium Channel Modulation
Another notable application is the compound's potential as a T-type calcium channel blocker. This property is particularly relevant in the treatment of conditions such as epilepsy and neuropathic pain. The modulation of calcium channels can influence neuronal excitability and neurotransmitter release, providing therapeutic benefits in various neurological disorders .
Synthesis and Structural Insights
Understanding the synthesis pathways and structural characteristics of this compound is crucial for its application in drug development. Recent advancements in synthetic methodologies allow for the efficient production of this compound and its analogs, facilitating further research into their biological activities .
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
Structural and Electronic Properties
Comparative analysis with analogous compounds highlights distinct structural and electronic differences:
| Compound | Substituent(s) | Bond Length (C-N, Å) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| 2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile | 4-Me pyrazole, CN | 1.34 ± 0.02 | 168–170 | 1.8 |
| 2-(1H-Pyrazol-1-yl)isonicotinonitrile | Unsubstituted pyrazole, CN | 1.33 ± 0.01 | 155–157 | 1.2 |
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)isonicotinonitrile | 3,5-diMe pyrazole, CN | 1.35 ± 0.03 | 182–184 | 2.4 |
| 2-(4-Chloro-1H-pyrazol-1-yl)isonicotinonitrile | 4-Cl pyrazole, CN | 1.32 ± 0.02 | 175–177 | 2.1 |
Key Findings :
- Substituent Effects : Methyl groups increase steric bulk and hydrophobicity (higher LogP), while halogens (e.g., Cl) enhance polarity. The 4-methyl substituent in the target compound balances lipophilicity and solubility, critical for bioavailability .
- Crystallography: SHELXL-refined structures reveal that methyl substitution at the pyrazole 4-position induces minor distortions in bond angles (e.g., N-C-N angle: 117° vs. 115° in unsubstituted analogs) .
Methodological Considerations
Structural comparisons rely heavily on crystallographic data refined using SHELX software, which ensures precision in bond lengths, angles, and torsional parameters . For instance, SHELXL’s robust refinement algorithms enable detection of subtle conformational differences between methyl- and chloro-substituted analogs.
Q & A
Q. How can photoredox catalysis enable novel modifications of this compound?
- Methodological Answer : Photoredox catalysts (e.g., 4CzIPN) under blue LED irradiation generate radicals for alkene difunctionalization. For example, coupling with styrene and acetalation agents introduces ether/ester groups at the β-position of the nitrile. Optimize solvent (acetonitrile) and base (Cs₂CO₃) for radical stability . Example Reaction Table :
| Component | Role | Conditions |
|---|---|---|
| 4CzIPN | Photocatalyst | 5 mol%, Blue LED |
| Cs₂CO₃ | Base | 1.5 eq. |
Q. What strategies enable selective hydrolysis of the nitrile group to carboxylic acid without degrading the pyrazole ring?
- Methodological Answer : Use NaOH (50% aqueous) in ethanol/water (3:2) under reflux for 1–2 hours. Acidic workup (HCl) precipitates the carboxylic acid. Monitor pH to avoid over-hydrolysis. This method preserves the pyrazole ring due to its stability under basic conditions .
Crystallography & Computational Analysis
Q. (Advanced) How can SHELXL refine the crystal structure of this compound?
- Methodological Answer : SHELXL processes X-ray data to model bond lengths/angles. For this compound:
- Refine anisotropic displacement parameters for heavy atoms (N, C).
- Validate hydrogen bonding (e.g., N–H⋯O/N interactions) using PLATON.
- Compare with similar structures (e.g., isonicotinonitrile complexes) to identify packing motifs .
Functionalization & Applications
Q. (Advanced) Can this compound serve as a ligand in coordination chemistry?
- Methodological Answer : The nitrile and pyrazole N-atoms act as Lewis bases. React with transition metals (e.g., Cd²⁺) in acetonitrile to form complexes. Characterize via IR (νC≡N ~2240 cm⁻¹) and single-crystal XRD. Example: [Cd(SeCN)₂(pyCN)₂] (pyCN = isonicotinonitrile) shows tetrahedral geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
